molecular formula C6H6N4O2 B6281637 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 2287342-70-3

4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B6281637
CAS RN: 2287342-70-3
M. Wt: 166.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” is a type of triazolopyrimidine . Triazolopyrimidines are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines . A series of novel 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves the reaction of 2-amino-4,6-dichloropyrimidine with hydrazine hydrate to form 2-amino-4,6-dichloropyrimidine-5-carboxylic acid hydrazide. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-(2-amino-4,6-dichloropyrimidin-5-yl)-2-oxoacetate, which is further reacted with sodium azide to form 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid.", "Starting Materials": [ "2-amino-4,6-dichloropyrimidine", "hydrazine hydrate", "ethyl chloroformate", "sodium azide" ], "Reaction": [ "2-amino-4,6-dichloropyrimidine is reacted with hydrazine hydrate in ethanol to form 2-amino-4,6-dichloropyrimidine-5-carboxylic acid hydrazide.", "2-amino-4,6-dichloropyrimidine-5-carboxylic acid hydrazide is then reacted with ethyl chloroformate in the presence of triethylamine to form ethyl 2-(2-amino-4,6-dichloropyrimidin-5-yl)-2-oxoacetate.", "Ethyl 2-(2-amino-4,6-dichloropyrimidin-5-yl)-2-oxoacetate is further reacted with sodium azide in DMF to form 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid." ] }

CAS RN

2287342-70-3

Product Name

4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Molecular Formula

C6H6N4O2

Molecular Weight

166.1

Purity

80

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.